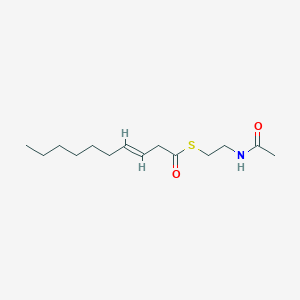
S-(2-acetamidoethyl) (E)-dec-3-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-acetamidoethyl) (E)-dec-3-enethioate is a chemical compound that is widely used in scientific research. It is a thiol-reactive reagent that is used for the modification and labeling of proteins. The compound is also used as a cross-linking agent for studying protein-protein interactions.
Wirkmechanismus
S-(2-acetamidoethyl) (E)-dec-3-enethioate reacts with the thiol groups of cysteine residues in proteins. The reaction results in the formation of a covalent bond between the compound and the protein. This allows for the selective labeling and detection of proteins in complex mixtures.
Biochemische Und Physiologische Effekte
S-(2-acetamidoethyl) (E)-dec-3-enethioate does not have any known biochemical or physiological effects. It is used solely as a research tool for the modification and labeling of proteins and for studying protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using S-(2-acetamidoethyl) (E)-dec-3-enethioate is its selectivity for thiol groups of cysteine residues in proteins. This allows for the selective labeling and detection of proteins in complex mixtures. Another advantage is its ability to cross-link proteins, allowing for the identification of protein complexes.
One limitation of using S-(2-acetamidoethyl) (E)-dec-3-enethioate is its potential for non-specific labeling of proteins. The compound can react with other nucleophiles in addition to thiol groups, leading to non-specific labeling. Another limitation is its potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of S-(2-acetamidoethyl) (E)-dec-3-enethioate in scientific research. One direction is the development of new labeling strategies that improve the selectivity and sensitivity of the compound for the detection of proteins. Another direction is the use of S-(2-acetamidoethyl) (E)-dec-3-enethioate for the identification of protein complexes in complex biological systems, such as cells and tissues. Additionally, the compound could be used for the development of new protein-based therapeutics by modifying and labeling specific proteins.
Synthesemethoden
S-(2-acetamidoethyl) (E)-dec-3-enethioate can be synthesized by reacting 2-aminoethanethiol with (E)-dec-3-enoyl chloride in the presence of triethylamine. The reaction yields S-(2-acetamidoethyl) (E)-dec-3-enethioate as a yellow oil. The purity of the compound can be improved by column chromatography.
Wissenschaftliche Forschungsanwendungen
S-(2-acetamidoethyl) (E)-dec-3-enethioate is used in various scientific research applications. It is commonly used as a thiol-reactive reagent for the modification and labeling of proteins. The compound reacts with the thiol groups of cysteine residues in proteins, resulting in the formation of a covalent bond. This allows for the selective labeling and detection of proteins in complex mixtures.
S-(2-acetamidoethyl) (E)-dec-3-enethioate is also used as a cross-linking agent for studying protein-protein interactions. The compound can cross-link two proteins that are in close proximity, allowing for the identification of protein complexes. This is particularly useful for studying protein interactions in complex biological systems.
Eigenschaften
IUPAC Name |
S-(2-acetamidoethyl) (E)-dec-3-enethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h8-9H,3-7,10-12H2,1-2H3,(H,15,16)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOBRLAYVGOYCM-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC(=O)SCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CC(=O)SCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-acetamidoethyl) (E)-dec-3-enethioate | |
CAS RN |
15469-76-8 |
Source


|
| Record name | 3-Decenoic acid N-ethylcysteamine thioester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)

![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)


![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)

![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)

![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)


